molecular formula C8H4FNO2 B1297172 6-Fluoroisatin CAS No. 324-03-8

6-Fluoroisatin

Cat. No.: B1297172
CAS No.: 324-03-8
M. Wt: 165.12 g/mol
InChI Key: CWVFOAVBTUHQCZ-UHFFFAOYSA-N
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Description

6-Fluoroisatin is a chemical compound with the molecular formula C8H4FNO2 . It is a derivative of isatin, which is a heterocyclic compound. The this compound has been used as a precursor in the synthesis of various compounds .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it has been synthesized by reacting isatin with primary amines, hydrazine hydrate, and thiocarbohydrazides . Another study reported the synthesis of this compound through an oxidative decarbonylation reaction of isatins, selectively mediated by peroxynitrite .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorine atom attached to an isatin core . The isatin core is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The fluorine atom is attached at the 6-position of the isatin core .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. It has been used as a reaction-based probe for the detection of peroxynitrite using 19F magnetic resonance spectroscopy . It also reacts with carbonyl groups and other electron-rich molecules .

Scientific Research Applications

Magnetic Resonance Probes for Cell Detection

6-Fluoroisatin, along with 5-fluoroisatin, has been utilized in developing reaction-based probes for the detection of peroxynitrite (ONOO(-)) in living cells using (19)F magnetic resonance spectroscopy. This research highlights its potential in non-invasive cellular detection and monitoring of biochemical processes (Bruemmer et al., 2014).

Synthesis and Biological Evaluation in Drug Development

Research into the synthesis and biological evaluation of derivatives of this compound, such as 3-arylurea-5-fluoroindolin-2-one derivatives, has demonstrated their potential in antitumor activities. This study contributes to fragment-based drug discovery, exploring new avenues for therapeutic agents (Yang et al., 2013).

Antiviral and Antimicrobial Research

Isatin derivatives, including this compound, have been explored for their antiviral and antimicrobial properties. Research indicates that certain bis-Schiff bases of isatin exhibit activity against DNA and RNA viruses, contributing to the development of new antiviral agents (Jarrahpour et al., 2007).

Diagnostic Imaging Applications

This compound has been examined for its role in diagnostic imaging. For instance, 6-[18F]-Fluoromaltose, a PET tracer developed using this compound, has shown promise in imaging bacterial infections with high specificity. This novel application could significantly impact the clinical management of patients with infectious diseases (Gowrishankar et al., 2014).

Antidepressant-like Actions in Neuropsychopharmacology

In the field of neuropsychopharmacology, 6-fluoronorepinephrine, a derivative of this compound, has been studied for its potential antidepressant-like effects. This research contributes to understanding the pharmacological treatment of depression and could lead to the development of new antidepressant drugs (Stone et al., 2011).

Crystal Structure and Computational Analysis

7-Fluoroisatin, a related compound, has been studied to understand its crystal structure and polymorphism. This research is significant in materials science and pharmaceutical development, illustrating the challenges in computational screening and crystal engineering (Mohamed et al., 2008).

Safety and Hazards

6-Fluoroisatin is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity after a single exposure .

Mechanism of Action

Target of Action

6-Fluoroisatin, a fluorinated heterocycle, has been reported to exhibit significant anticancer and antimicrobial activities . The primary targets of this compound are cancer cells and microorganisms. The compound’s cytotoxicity against cancer cells is achieved through the induction of cell death by apoptosis .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. The compound’s cytotoxicity against cancer cells is achieved through the induction of cell death by apoptosis . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .

Biochemical Pathways

This compound affects various biochemical pathways, leading to downstream effects. The compound’s cytotoxicity against cancer cells is achieved through the induction of apoptosis, a process that involves a series of biochemical events . These events lead to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .

Pharmacokinetics

The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability. Incorporation of one or several fluorine atoms into an organic molecule can improve the pharmacokinetic and pharmacodynamic properties such as absorption, tissue distribution, secretion, the route and rate of biotransformation, toxicology, bioavailability, metabolic stability, and lipophilicity .

Result of Action

The result of this compound’s action is the induction of cell death in cancer cells through apoptosis . This leads to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation . Furthermore, this compound exhibits significant antimicrobial activities .

Biochemical Analysis

Biochemical Properties

6-Fluoroisatin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with peroxynitrite, a reactive nitrogen species, in living lung epithelial cells . This interaction is crucial for the detection of peroxynitrite formation using magnetic resonance spectroscopy. Additionally, this compound exhibits antioxidant properties, which are attributed to its ability to quench free radicals . These interactions highlight the compound’s potential in oxidative stress-related studies.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has shown anticancer and antimicrobial activities by affecting the cellular response to oxidative stress and disrupting cellular homeostasis . These effects are mediated through the modulation of signaling pathways and the alteration of gene expression profiles, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit certain enzymes involved in oxidative stress responses, thereby reducing the production of reactive oxygen species . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular adaptations and changes in metabolic pathways, highlighting the importance of monitoring its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antioxidant and anticancer activities . At high doses, the compound can induce toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications and minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence glycolytic flux by modulating the activity of key glycolytic enzymes . Additionally, this compound can affect the levels of metabolites involved in oxidative stress responses, further highlighting its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can influence its biochemical activity and function . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is known to localize in various cellular compartments, including the cytoplasm and mitochondria . This localization is directed by targeting signals and post-translational modifications, which ensure that this compound reaches its intended sites of action within the cell. The subcellular localization of this compound is essential for its role in modulating cellular stress responses and metabolic pathways.

Properties

IUPAC Name

6-fluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVFOAVBTUHQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327394
Record name 6-Fluoroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324-03-8
Record name 6-Fluoroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.6 g of 3-fluoroaniline were added to 590 mL of water followed by the addition of 17.2 g of trichloroacetaldehyde monohydrate, 21.9 g of hydroxyamine hydrochloride and 98.2 g of anhydrous sodium sulfate and stirring the mixture for 5 hours at 50° C. After cooling the resultant to room temperature and allowing to stand overnight, 31 mL of 2 N HCl were added thereto followed by stirring the mixture for 30 minutes and then filtering out the crystals. After drying the resulting crystals, the crystals were added to concentrated sulfuric acid heated to 70° C., followed by stirring the mixture for 1 hour at 80° C. to 90° C. The reaction mixture was poured over ice followed by extracting with ethyl acetate and washing with saturated saline. After drying the organic layer with magnesium sulfate, the solvent was distilled off under reduced pressure to obtain 7.96 g of a crude product of 6-fluoroisatin.
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
590 mL
Type
solvent
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Quantity
21.9 g
Type
reactant
Reaction Step Two
Quantity
98.2 g
Type
reactant
Reaction Step Two
Name
Quantity
31 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-fluoroisatin interact with peroxynitrite, and what are the downstream effects of this interaction?

A1: this compound reacts with peroxynitrite via an oxidative decarbonylation reaction. [] This reaction converts this compound into a 4-fluoroanthranilic acid derivative. The fluorine atom incorporated into the molecule allows for detection of this reaction using ¹⁹F magnetic resonance spectroscopy. This specific reaction with peroxynitrite and the subsequent change detectable by ¹⁹F magnetic resonance spectroscopy make this compound a valuable probe for studying peroxynitrite formation in biological systems.

Q2: What is the structural characterization of this compound?

A2: While the provided research abstract doesn't offer specific spectroscopic data for this compound, it mentions the compound's use in ¹⁹F magnetic resonance spectroscopy. [] This implies that the presence and position of the fluorine atom within the isatin structure are key for its functionality as a probe. A full spectroscopic characterization would likely involve techniques like ¹H NMR, ¹³C NMR, and potentially mass spectrometry to confirm its structure and purity.

Q3: Are there any details available regarding the stability and material compatibility of this compound, particularly in the context of its application as a probe in biological systems?

A3: The research abstract highlights the application of a related compound, 5-fluoroisatin, for detecting peroxynitrite in living cells. [] While specific data on this compound's stability isn't provided, its successful use as a ¹⁹F magnetic resonance probe suggests sufficient stability under the experimental conditions. Further research would be needed to thoroughly evaluate its stability across various temperatures, pH levels, and in the presence of potential interfering agents commonly found in biological samples.

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